1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thienopyrimidine core, which is known for its biological activity and structural versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzylamine with a thieno[3,2-d]pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-chlorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 1-(4-methylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
912802-56-3 |
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Molecular Formula |
C19H13FN2O2S |
Molecular Weight |
352.38 |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H13FN2O2S/c20-14-8-6-13(7-9-14)12-21-16-10-11-25-17(16)18(23)22(19(21)24)15-4-2-1-3-5-15/h1-11H,12H2 |
InChI Key |
WRLJIRAKSAKKDN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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